molecular formula C₁₃H₁₈O₆ B1140004 Benzyl D-Glucopyranoside CAS No. 34246-23-6

Benzyl D-Glucopyranoside

Cat. No.: B1140004
CAS No.: 34246-23-6
M. Wt: 270.28
InChI Key:
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Description

Benzyl D-Glucopyranoside is a β-D-glucoside where the hydroxy group at position 1 is substituted by a benzyloxy group. This compound is a derivative of glucose and is often used in various chemical and biological applications due to its unique properties. It is a white or slightly yellow crystalline powder that is soluble in methanol and water but insoluble in ethanol and ether .

Biochemical Analysis

Biochemical Properties

Benzyl glucopyranoside participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in reactions catalyzed by glycosyltransferases . The nature of these interactions typically involves the formation or cleavage of glycosidic bonds, which are covalent bonds that connect the glucose molecule to the benzyl group .

Cellular Effects

Benzyl glucopyranoside can influence various types of cells and cellular processes. It has been suggested to have cytotoxic activity, potentially influencing cell function

Molecular Mechanism

The molecular mechanism of action of Benzyl glucopyranoside involves its interactions at the molecular level. It may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl glucopyranoside can change over time. This includes its stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of Benzyl glucopyranoside can vary with different dosages in animal models . While specific studies on Benzyl glucopyranoside are limited, it is generally important to consider potential threshold effects and any toxic or adverse effects at high doses when studying similar compounds.

Metabolic Pathways

Benzyl glucopyranoside is involved in certain metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of Benzyl glucopyranoside within cells and tissues involve various transporters or binding proteins . It can influence its localization or accumulation within the cell. The specifics of these processes are still being studied.

Subcellular Localization

The subcellular localization of Benzyl glucopyranoside and its effects on activity or function are areas of active research . It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl D-Glucopyranoside can be synthesized through several methods. One common method involves the Koenigs-Knorr reaction, where tetra-O-benzyl-α-D-glucopyranosyl bromide is reacted with an alcohol in the presence of a catalyst . This reaction typically requires a neutral medium to avoid the formation of orthoesters. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as silver carbonate or silver oxide.

Industrial Production Methods: Industrial production of this compound often involves the enzymatic synthesis using β-glycosidase from almonds . This method is advantageous due to its high yield and specificity. The reaction is carried out in an aqueous medium at a controlled temperature to ensure optimal enzyme activity.

Chemical Reactions Analysis

Types of Reactions: Benzyl D-Glucopyranoside undergoes various chemical reactions, including glycosylation, hydrolysis, and oxidation .

Common Reagents and Conditions:

    Glycosylation: This reaction involves the formation of glycosidic bonds and is typically carried out using glycosyl donors like tetra-O-benzyl-α-D-glucopyranosyl bromide in the presence of catalysts such as silver carbonate.

    Hydrolysis: Hydrolysis of this compound can be achieved using aqueous acid, which cleaves the glycosidic bond to yield glucose and benzyl alcohol.

    Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as carboxyl or aldehyde groups.

Major Products Formed:

    Glycosylation: Formation of glycosides.

    Hydrolysis: Glucose and benzyl alcohol.

    Oxidation: Carboxylated or aldehyde derivatives of this compound.

Comparison with Similar Compounds

Uniqueness: Benzyl D-Glucopyranoside is unique due to its specific interaction with SGLT1, making it a potential candidate for antidiabetic therapies . Its benzyl group also provides distinct chemical properties that are useful in glycosylation reactions and the synthesis of complex carbohydrates.

Properties

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHCBYYBLTXYEV-HENWMNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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